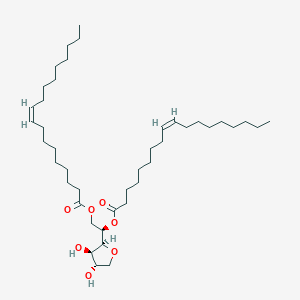
Sorbitan dioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan dioleate is a useful research compound. Its molecular formula is C42H76O7 and its molecular weight is 693 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Scientific Research
Sorbitan dioleate has been investigated for its potential in various research applications:
-
Emulsification in Formulations :
This compound is extensively used as an emulsifier in pharmaceutical formulations. Its ability to stabilize oil-in-water emulsions makes it suitable for drug delivery systems. For instance, studies have shown that it enhances the solubility of hydrophobic drugs, facilitating better absorption in biological systems . -
Biological Studies :
Research indicates that this compound can influence cell membrane permeability and is used in studies related to cellular uptake of therapeutic agents. This property is particularly valuable in cancer research, where enhancing drug delivery to tumor cells is crucial . -
Food Technology :
In food science, this compound serves as an emulsifier to improve the texture and stability of food products. It is often employed in salad dressings, sauces, and baked goods to maintain homogeneity and prevent separation .
Drug Delivery Systems
A study published in the Journal of Controlled Release demonstrated that formulations containing this compound significantly improved the bioavailability of poorly soluble drugs. The researchers noted a marked increase in drug absorption when this compound was included as an emulsifying agent .
Food Emulsification
A comparative analysis on the effectiveness of various emulsifiers found that this compound outperformed traditional emulsifiers like lecithin in maintaining emulsion stability over time. This was particularly evident in oil-in-water emulsions where this compound reduced droplet size and improved texture .
Applications in Pharmaceuticals
This compound's role as a surfactant extends to pharmaceutical applications:
- Stabilizer for Parenteral Formulations : It helps maintain the stability of injectable formulations by preventing aggregation of active ingredients.
- Enhancer of Transdermal Delivery : Studies have shown that incorporating this compound into transdermal patches increases drug permeation through the skin barrier .
Cosmetic Industry Applications
In cosmetics, this compound is recognized for its safety and efficacy:
- Emulsifying Agent : It is commonly used in creams and lotions to create stable emulsions that enhance skin feel and product performance.
- Skin Conditioning : this compound has moisturizing properties, making it beneficial in formulations aimed at improving skin hydration .
Safety Profile
The safety assessment of this compound indicates low toxicity levels across various applications. It has been classified as safe for use in food products at specified concentrations (up to 10 mg/kg body weight per day) and cosmetics without significant adverse effects reported .
Propiedades
Número CAS |
29116-98-1 |
|---|---|
Fórmula molecular |
C42H76O7 |
Peso molecular |
693 g/mol |
Nombre IUPAC |
[(2R)-2-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H76O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)47-36-38(42-41(46)37(43)35-48-42)49-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38,41-43,46H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-,38+,41+,42+/m0/s1 |
Clave InChI |
TTZKGYULRVDFJJ-GIVMLJSASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















